molecular formula C16H14FNO B5859295 1-[(4-fluorophenyl)acetyl]indoline

1-[(4-fluorophenyl)acetyl]indoline

Cat. No. B5859295
M. Wt: 255.29 g/mol
InChI Key: GPEIYHAWGNCNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)acetyl]indoline is a chemical compound that belongs to the indoline family. It has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[(4-fluorophenyl)acetyl]indoline is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, and pain. It may also interact with specific receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce inflammation and pain in animal models. In addition, this compound has been shown to protect neurons from oxidative stress and reduce the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-fluorophenyl)acetyl]indoline in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions related to 1-[(4-fluorophenyl)acetyl]indoline. One of the main areas of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the identification of specific targets and pathways that are affected by this compound, which could lead to the development of more targeted therapies. Additionally, more studies are needed to understand the long-term effects of this compound on the body and its potential side effects.

Synthesis Methods

1-[(4-fluorophenyl)acetyl]indoline can be synthesized using different methods. One of the most common methods involves the reaction between indoline and 4-fluoroacetophenone in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is purified using techniques such as column chromatography.

Scientific Research Applications

1-[(4-fluorophenyl)acetyl]indoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. Studies have also suggested that this compound may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO/c17-14-7-5-12(6-8-14)11-16(19)18-10-9-13-3-1-2-4-15(13)18/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEIYHAWGNCNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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